An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol Hydrochloride
An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol Hydrochloride
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. 2,6-Dimethylpiperidin-4-ol hydrochloride, a substituted piperidine derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its utility is intrinsically linked to its precise three-dimensional arrangement, including the relative stereochemistry of its substituents. This guide provides a comprehensive, methodology-focused exploration of the analytical techniques employed to elucidate the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, presenting an integrated workflow for researchers and scientists in the field.
Introduction: The Imperative of Structural Integrity
The piperidine ring is a prevalent scaffold in a multitude of natural products and pharmaceutical agents.[1] The substitution pattern on this ring dictates the molecule's conformation and, consequently, its biological activity and pharmacokinetic properties. 2,6-Dimethylpiperidin-4-ol hydrochloride possesses two stereocenters at the C2 and C6 positions, giving rise to possible diastereomers (cis and trans) and, for the chiral isomers, enantiomers.[2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant setbacks in drug discovery pipelines. Therefore, a multi-faceted analytical approach is not merely best practice; it is a scientific necessity to ensure the identity, purity, and stereochemical integrity of the compound.
This guide will walk through a logical, self-validating workflow for confirming the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride, moving from foundational molecular formula confirmation to the definitive determination of its three-dimensional architecture.
Foundational Analysis: Mass Spectrometry and Elemental Composition
The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Utilize an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer, which provides high mass accuracy.
-
Analysis Mode: Operate in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated, making it ideal for ESI.
-
Data Acquisition: Infuse the sample directly into the source. Acquire the spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in solution, and the analysis will detect the protonated form of the parent amine. The theoretical exact mass of the C₇H₁₅NO free base is 129.1154 Da. The HRMS measurement should align with this value within a narrow tolerance (typically < 5 ppm).
Expected Data and Interpretation
The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 2,6-Dimethylpiperidin-4-ol, the key ion to observe is the protonated molecule of the free base.
| Ion | Formula | Calculated Exact Mass (m/z) | Observed m/z (Typical) |
| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 | ~130.1226 |
| [M+H-H₂O]⁺ | C₇H₁₄N⁺ | 112.1121 | ~112.1121 |
Table 1: Predicted prominent ions for 2,6-Dimethylpiperidin-4-ol in positive-mode ESI-MS.[3]
The observation of the [M+H]⁺ ion at m/z ~130.1226 confirms the molecular weight of the free base (129.20 g/mol ). A common fragmentation pathway involves the loss of a water molecule from the protonated parent ion, leading to a significant peak at m/z ~112.1121.[3][4] This fragmentation strongly suggests the presence of a hydroxyl group.
Figure 1: Primary fragmentation pathway in ESI-MS.
Functional Group Identification: Infrared (IR) Spectroscopy
With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups within the molecule. This technique is particularly effective at confirming the presence of the hydroxyl (-OH) and amine hydrochloride (-NH₂⁺-) moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid 2,6-Dimethylpiperidin-4-ol hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Data Interpretation
The IR spectrum provides a fingerprint of the molecule's vibrational modes. The key is to identify characteristic absorption bands.[5]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |
| 3000 - 2700 (broad, complex) | N-H stretch | Secondary Amine Salt (-NH₂⁺-) | A very characteristic broad absorption for amine salts, often with multiple sub-peaks. |
| 2970 - 2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Confirms the aliphatic nature of the piperidine ring and methyl groups.[6] |
| 1600 - 1500 | N-H bend | Secondary Amine Salt (-NH₂⁺-) | Further evidence for the protonated amine. |
| 1100 - 1000 | C-O stretch | Secondary Alcohol | Confirms the C-O single bond of the alcohol. |
Table 2: Characteristic IR absorption bands for 2,6-Dimethylpiperidin-4-ol hydrochloride.
The combination of a broad O-H stretch and the very broad, distinct absorptions for the amine salt provides strong, confirmatory evidence for the proposed functional groups.[7]
Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the relative stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a full assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can exchange with the labile N-H and O-H protons, simplifying the spectrum. Add a small amount of a reference standard like TMS or DSS.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
Data Interpretation and Structural Assignment
The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][8] The substituents (two methyl groups and a hydroxyl group) can be in either axial or equatorial positions. The relative stereochemistry (cis or trans) will significantly impact the chemical shifts and coupling constants of the ring protons.
¹H NMR Spectrum Analysis (in D₂O):
-
Protons at C2 and C6: These protons are adjacent to the nitrogen atom and will appear as multiplets. Their chemical shift will be downfield due to the inductive effect of the nitrogen. In the cis isomer, the two protons are chemically equivalent, leading to a single signal set. In the trans isomer, they are inequivalent.
-
Proton at C4: This proton is attached to the carbon bearing the hydroxyl group and will appear as a multiplet. Its chemical shift is influenced by the -OH group.
-
Protons at C3 and C5: These protons will appear as complex multiplets in the aliphatic region of the spectrum.
-
Methyl Protons (C2-CH₃ and C6-CH₃): These will appear as doublets due to coupling with the adjacent C2-H and C6-H protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C2-H, C6-H | ~3.0 - 3.5 | Multiplet | 2H |
| C4-H | ~3.8 - 4.2 | Multiplet | 1H |
| C3-H, C5-H (axial) | ~1.5 - 1.8 | Multiplet | 2H |
| C3-H, C5-H (equatorial) | ~1.9 - 2.2 | Multiplet | 2H |
| C2-CH₃, C6-CH₃ | ~1.2 - 1.4 | Doublet | 6H |
Table 3: Predicted ¹H NMR chemical shifts for 2,6-Dimethylpiperidin-4-ol hydrochloride.[9]
¹³C NMR Spectrum Analysis:
The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the symmetry of the molecule. The cis isomer, having a plane of symmetry, will show fewer signals than the chiral trans isomer.
-
Cis Isomer (Achiral, meso): Expected to show 4 carbon signals (C2/C6, C3/C5, C4, and the two methyl carbons are equivalent).
-
Trans Isomer (Chiral, racemic mixture): Expected to show 7 unique carbon signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (bearing -OH) | ~65 - 70 |
| C2, C6 (bearing -CH₃) | ~50 - 55 |
| C3, C5 | ~40 - 45 |
| C2-CH₃, C6-CH₃ | ~18 - 22 |
Table 4: Predicted ¹³C NMR chemical shifts for the cis isomer of 2,6-Dimethylpiperidin-4-ol.[10][11]
2D NMR for Connectivity Confirmation:
-
COSY: Will show correlations between C2-H/C3-H, C3-H/C4-H, C4-H/C5-H, and C5-H/C6-H, confirming the ring structure. It will also show a correlation between the C2-H/C6-H protons and their respective methyl group protons.
-
HSQC: Will directly link each proton signal to its corresponding carbon signal, allowing for unambiguous assignment of both spectra.
Figure 2: Workflow for structure elucidation using NMR spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers unequivocal proof of the three-dimensional structure, including the relative arrangement of the substituents (cis/trans) and the conformation of the piperidine ring in the solid state.[12]
Experimental Protocol Overview
-
Crystal Growth: This is often the most challenging step. The hydrochloride salt is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and allowed to evaporate slowly, or a solvent/anti-solvent vapor diffusion system is set up. The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).
-
Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure with precise bond lengths, bond angles, and torsional angles.[13]
The resulting crystallographic data would definitively show whether the two methyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring relative to each other.
Synthesis and Stereochemical Control
Understanding the synthesis of 2,6-Dimethylpiperidin-4-ol provides context for the expected stereochemical outcome. A common route is the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one.[14] The choice of reducing agent can influence the stereoselectivity of the hydroxyl group's formation (axial vs. equatorial).
Figure 3: General synthetic pathway.
For instance, reduction with a bulky reducing agent might preferentially attack from the less hindered face, leading to a higher proportion of one diastereomer. The subsequent treatment with hydrochloric acid affords the stable salt without altering the stereochemistry.[15]
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of 2,6-Dimethylpiperidin-4-ol hydrochloride is a textbook example of the modern analytical workflow in chemistry. No single technique provides all the answers, but together they form a powerful, cross-validating system. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the functional groups, and a suite of NMR experiments reveals the detailed connectivity and provides strong evidence for the stereochemistry. Finally, when obtainable, X-ray crystallography delivers an unambiguous, high-resolution picture of the molecule's three-dimensional structure. This rigorous, integrated approach ensures the foundational accuracy required for all subsequent research and development endeavors.
References
-
PubChem. 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-dimethyl-piperidin-4-ol. National Center for Biotechnology Information. [Link]
-
NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
-
ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link]
-
Organic Syntheses. 2,6-dimethylpyridine. [Link]
-
PubMed Central. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method. [Link]
-
NIST. Piperidine. NIST Chemistry WebBook. [Link]
-
Wikipedia. Piperidine. [Link]
-
MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]
- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
-
Wikipedia. 2,6-Dimethylpiperidine. [Link]
-
MDPI. Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
chemeurope.com. 2,6-Dimethylpiperidine. [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]
-
ResearchGate. FT-IR spectrum of piperine. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 2,6-dimethyl-piperidin-4-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
